Journal Name:Journal of Food Processing and Preservation
Journal ISSN:0145-8892
IF:2.609
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-4549
Year of Origin:1977
Publisher:Wiley-Blackwell
Number of Articles Per Year:464
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.foodcont.2023.109951
A label-free SERS sensor was successfully developed for simultaneous detection of acetamiprid and thiram using easily synthesized bimetallic core-shell Au@Ag nanoparticles. Au@Ag nanoparticles synthesized by a seed-mediated growth method were used as SERS substrates to realize simultaneous detection of mixed pesticides according to the SERS intensity at 635 (acetamiprid) and 1385 (thiram) cm−1. Complex mixed pesticide systems were established to research the feasibility of simultaneous detection of this SERS sensor. The method showed satisfactory linearity in the range of 5–100 μM and 0.5–10 μM with the limit of detection of 1.22 μM and 0.076 μM for acetamiprid and thiram in apple juice samples, respectively. The recovery for accuracy and precision analysis was 90.2–122.12% in apple juice samples. This SERS detection method combined with portable Raman spectrometer will become a powerful tool for simultaneous testing of multiple contaminants in food safety on-site detection.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodcont.2023.110007
The identification of milk's animal origin is traditionally performed by chemical/biochemical techniques. More recently, modern spectroscopic techniques are emerging as more suitable tools for this task. In the present work, Laser Induced Breakdown Spectroscopy (LIBS) assisted by machine learning is proposed for the identification of milk animal origin (cow, goat, sheep). For that purpose, 1296 raw liquid milk samples, and 683 lyophilized powdered samples, were studied by LIBS, and the corresponding spectra were analyzed by different machine learning algorithms in view of their classification based on the animal origin. Furthermore, to reduce the spectroscopic data volume, few spectral features related to milk's mineral content were selected and used for the classification of the milk samples. In all cases, predictive models were constructed and evaluated, and the corresponding predictive accuracies were calculated using unknown milk samples. The achieved predictive accuracies using the entire LIBS spectra attained values as high as 92.8 and 95.5% for the liquid and lyophilized powder milk samples, respectively, while using only five spectral lines related to the inorganic content of milk (Mg, Ca, Na, and K), classification accuracies up to 87.6 and 92.9% were obtained for the liquid and lyophilized powder milk samples, respectively. The present findings demonstrate the great potential of LIBS for discriminating milk samples based on animal origin.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.foodcont.2023.110015
The microorganism control in packaged tofu by radio frequency (RF) heating combined with antimicrobial agents was investigated. The inactivation of vegetative cells and spores by RF heating alone or in combination with antimicrobial agents was evaluated. Results showed that vegetative cells of typical food microorganisms, such as E. coli, S. aureus, and Bacillus subtilis, were completely inactivated by RF heating at 80 °C for 20 min, while no significant reduction in the population of spores was observed. Additionally, the growth of Bacillus spores was effectively inhibited by 0.312 mg/g of nisin. The total viable count (TVC) in RF-treated packaged tofu was below 2 log CFU/g during the storage at 4 or 37 °C for 10 days in the presence of nisin. Furthermore, the quality analysis indicated that the pH, texture, color, and volatile profile of samples were well maintained, which contributed to the favorable sensory acceptance of the consumers. These results suggested that effective microorganism control in packaged tofu was achieved by combining RF heating and nisin. The developed method was recommended to prevent spoilage of packaged tofu and extend its shelf-life.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.foodcont.2023.110013
In this study, an ultrasensitive immunochromatographic determination of the muscle tissue of pork was developed. Myoglobin (MG), a protein contained in skeletal muscles, was proposed as a molecular identifier of pork via the application of specific monoclonal antibodies (MAb) recognizing the porcine form of this protein. The immunochromatographic analysis (ICA) was based on the sandwich format with specific MAb labeled by a nanozyme – core@shell Au@Pt nanoparticles having peroxidase-mimicking catalytic properties. Several MAb–Au@Pt conjugates were synthesized by varying ratios of components; the one ensuring the best analytical parameters of the ICA was chosen. The enhancement of bands’ coloration on the test strips was promoted by the product of the reaction catalyzed by the nanozyme, which enabled the lowering visual limit of detection (LOD) of MG in the buffer down to 0.15 ng/mL. The amplification enabled to decrease in the LOD of MG by ∼30 times compared to the ICA based on gold nanoparticles as a traditional label and more than 3 times compared to the ICA based on the colorimetric detection of the nanozyme. The duration of the enhanced analysis was 23 min, including the reaction with the substrate. The rapid and simple procedure of sample preparation for extracting MG from meat samples before the ICA was proposed. The specificity of the developed test system was high: no interaction was detected upon analyzing other meat samples except pork. Testing of raw meat mixtures showed ultrasensitive detection of pork additives in beef, chicken, and turkey meat – down to 0.005%.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.foodcont.2023.109999
The purpose of this study was to compare how the two different methods of food processing, high pressure processing (HPP) under 300–500 MPa for 3 min and freezing, affect the microbiological, chemical, and organoleptic qualities of soy sauce-marinated freshwater clams (Corbicula fluminea) during refrigeration. The aerobic plate count (APC), psychotropic bacteria count (PBC), Salmonella spp., and coliform of high pressure processed soy sauce-marinated clams (HPP marinated-clams) were obviously lower than conventionally frozen soy sauce-marinated clams (frozen marinated-clams), or were not detected. In addition, after all samples’ 15-day refrigeration period, HPP was found to significantly inhibit the growth of APC, PBC, Salmonella spp., and coliform, while the microbial counts of frozen marinated-clams increased gradually with time. However, the surface areas, moisture contents, and salt contents of all samples of both HPP marinated-clams and frozen marinated-clams slightly increased during refrigeration. Furthermore, the results of organoleptic analyses exhibited that the storage life of marinated clams can be increased from 9 days under freezing treatment to 15 days under HPP (300 MPa and 500 MPa). Using high-throughput sequencing, HPP treatment significantly changed the microbiota of marinated clam and delayed the spoilage process. Therefore, the study suggests using HPP at least 300 MPa for 3 min to effectively inhibit the microbial growth and significantly extend the storage life of the samples during the refrigeration period. This is a first study to use HPP technology to replace the traditional freezing technology in the application of raw soy sauce-marinated freshwater clam products, and at the same time, HTS was used to evaluate the changes of microbiota during refrigeration.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodcont.2023.110002
The determination of authenticity and provenance is one of the main issues in high-value natural products such as lavender (L. angustifolia) essential oil. Due to their high value, natural products are often totally or partially substituted with cheaper alternatives. Therefore, it is necessary to accurately characterize the composition of lavender essential oil and its related species, particularly lavandin (L. intermedia) essential oil, which is frequently used as an adulterant. In this study, we analyzed the most distinctive volatile organic compounds (VOCs) and their relative compound-specific stable carbon and hydrogen (δ13C and δ2H) isotope ratios in lavender, lavandin, and commercial lavender essential oil samples using fast GC-MS/MS and GC-IRMS methods and sparse Partial Least Square Discriminant Analysis (sPLS-DA) to classify and verify their botanical origin. For the first time, concentration ranges for 79 VOCs and the δ13C and δ2H values in 32 VOCs were used to characterize lavender essential oils. sPLS-DA models with either VOCs, δ13C and δ2H, or in combination successfully classify lavender and lavandin with 100% accuracy. VOCs such as camphor, borneol, eucalyptol, α-bisabolol, and α-pinene were found to be the most important variables for differentiating lavender oil from lavandin. Similarly, δ13C in camphor, eucalyptol, trans-β-ocimene and 3-octanone, and δ2H in α-terpineol and trans-β-ocimene and 3-octanone also differentiated lavender and lavandin oil. In addition, we demonstrated that compound-specific δ13C and δ2H detected the adulteration of natural lavender or lavandin oil if more than 15% of linalool, linalyl acetate, eucalyptol, and α-terpineol were of synthetic origin. These preliminary results with sPLS-DA models suggest that VOCs and compound-specific δ13C and δ2H can be a promising tool for the botanical classification of lavender essential oil and the detection of possible adulteration with synthetic compounds.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.foodcont.2023.110005
A precise and accurate method for enumeration of Escherichia coli is critical to classify production and relaying areas for live bivalve molluscs. Paired comparison of most probable number and direct plating count of E. coli was performed on a total of 918 samples of Manila clams (Ruditapes philippinarum) collected from official monitoring and from a regional shellfish monitoring program conducted from 2011 to 2017 in Emilia Romagna region, Italy. The records of E. coli enumeration resulting from both MPN reference method and alternative TBX count method were compared with McNemar's test using three cut-off values, namely 230, 700 and 4.600 MPN/100g, based on the requirements laid down in Regulation (EU) 2019/627. The relative trueness was calculated. Significant differences were observed between the two methods for each investigated cut-off: these incongruities concerned a total of 129 (14%), 131 (14%) and 56 (6%) samples observed as negative with TBX but positive by MPN (respectively using 230, 700 and 4.600 E. coli as cut-off), as well as, quite the opposite, a total of 20 (2,2%), 8 (0,9%) and 5 (0,5%) samples observed negative by MPN but positive with TBX method. A negative bias is reported between the two methods. Applying the outcomes of the two different methods to a real scenario, the Veterinary Competent Authority could classify production and relaying areas in the same area of classification only for 69% of samples. This high degree of disagreement between MPN and direct plating outcomes clearly shows the different and not negligible impact of the two methods on the specific E. coli requirements for the classification of production and relaying areas for R. philippinarum. Analytical methods, either official or validated, if used officially by Veterinary Authority must lead to the same classification of production and relaying areas for live bivalve molluscs.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.foodcont.2023.109955
Salmonella prefers surviving as biofilms on food-contact surfaces, and biofilms could be more demanding to eradicate and pose a risk of cross-contamination. Pulsed light, an emerging nonthermal treatment, has a great potential in inactivating microorganisms. The aim of this study was to evaluate the effect of pulsed light on Salmonella biofilms by investigating flash distances (30, 60 and 90 mm), pulse frequencies (1, 0.5, 0.25 and 0.125 Hz), and simulating the potential stress states (incubation time, sodium hypochlorite, and desiccation) of biofilms in the processing environment. Mathematical equations were used to characterize inactivation kinetics. The results showed that the effect of flash distances, pulse frequencies, and desiccation is weak on the cell reductions. The germicidal efficacy of pulsed light on new biofilms (2 d) was better than that on old biofilms (5 d). Biofilms stressed by sodium hypochlorite were more likely to be inactivated than non-stressed biofilms. The Weibull model was used to fit the inactivation curves of Salmonella biofilms under pulsed light at different voltages. A secondary linear model which combined voltages with the parameter a of the first-order model correlation was further established, demonstrating that it could accurately predict the inactivation of Salmonella biofilms.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.foodcont.2023.109971
Biogenic amines are naturally present as hazardous, low-molecular organic basic compounds in various foods. Lactic acid bacteria show excellent potential to prevent biogenic amines accumulation. In this study, the amine-reducing mechanism of Lactiplantibacillus planatraum JB1, a strain isolated from fermented sausages, was explored according to its genome, and its ability to degrade biogenic amines was also evaluated in culture medium and dry sausage. The results showed that L. plantarum JB1 possessed a myriad of desirable properties, including tolerance to harsh environments and safety for assessment in vitro. Its genome contained genes encoding transport proteins and multicopper oxidase, which may be involved in biogenic amine degradation. In PBS and MRS medium, L. plantarum JB1 could degrade eight biogenic amines with high degradation rates for tyramine and putrescine. By inoculating sausages with L. plantarum JB1, the total content of biogenic amine was decreased by 32.84% after preparation and 32.07% after storage. Due to its good adaptability, security and amine-reducing capacity, L. plantarum JB1 could be considered a starter culture to ensure the safety of meat products.
Journal of Food Processing and Preservation ( IF 2.609 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.foodcont.2023.109959
Fish gelatin films containing lauroyl arginate ethyl (LAE) at different loading amount (0.5, 1, 1.5 and 2%, w/w) were successfully fabricated by electrospinning. Fourier transform infrared spectroscopy results indicated that LAE was encapsulated in electrospun fish gelatin films, and there was hydrogen bond between LAE and fish gelatin. Scanning electron microscopy observation demonstrated that the electrospun fibers were uniform and the fiber diameters ranged from 164 to 193 nm. Meanwhile, thermogravimetric analysis showed that all the electrospun films exhibited high thermal stability. It was observed that the LAE loaded films had good antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, the effect of LAE (2%, w/w) loaded electrospun films on fish preservation was investigated by comparing with other packaging methods. The electrospun fish gelatin films could absorb water on the surface of fish fillets and transform into hydrogel coating. Results suggest that the LAE loaded hydrogel coating could delay decay of large yellow croaker (Pseudosciaena crocea) fillets and extend the refrigerated shelf life by about three days. In conclusion, the electrospun fish gelatin films containing LAE have potential use for antibacterial food packaging.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.70 | 42 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/jfpp